molecular formula C10H12N2O B1523208 2-(5-amino-1H-indol-1-yl)ethan-1-ol CAS No. 1094710-33-4

2-(5-amino-1H-indol-1-yl)ethan-1-ol

Cat. No. B1523208
M. Wt: 176.21 g/mol
InChI Key: PBXBPYUFLVXOHY-UHFFFAOYSA-N
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Description

“2-(5-amino-1H-indol-1-yl)ethan-1-ol” is an organic compound that belongs to the class of compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Synthesis of Quinoline and Indole Derivatives : Gabriele et al. (2008) demonstrate the use of 1-(2-aminoaryl)-2-yn-1-ols, related to the target compound, in the palladium-catalyzed synthesis of quinoline and indole derivatives under carbonylative conditions. This method highlights the potential of aminoaryl ethanol derivatives in constructing complex heterocyclic structures, essential in medicinal chemistry (Gabriele et al., 2008).

Structural Evaluation and Modification

  • Crystal Structures of Substituted Indoles : Kukuljan et al. (2016) investigated the synthesis and crystal structures of substituted indoles, providing insights into the molecular arrangements that could influence the reactivity and interaction of indole derivatives. Such studies are crucial for designing compounds with desired physical and chemical properties (Kukuljan et al., 2016).

Biological Activity

  • Antibacterial and Antifungal Activities : Research into novel 1H-indole derivatives synthesized for antimicrobial activity reveals significant potential in developing new therapeutic agents. These compounds, derived from modifications of the indole structure, exhibit considerable antimicrobial properties, underscoring the importance of indole derivatives in pharmaceutical research (2020).

Mechanistic Insights and Applications

  • Cross-Linking Reactions : The ability of indole derivatives to undergo cross-linking reactions with complementary oligonucleotides, as shown by Webb and Matteucci (1986), opens avenues for applications in molecular biology and biotechnology. Such reactions are fundamental for developing novel diagnostic tools and therapeutic strategies (Webb & Matteucci, 1986).

Eco-Friendly Synthetic Approaches

  • Sustainable Chemistry : Brahmachari and Banerjee (2014) reported an eco-friendly synthesis of bis(indol-3-yl) derivatives using sulfamic acid as an organo-catalyst. This research highlights the growing importance of green chemistry principles in synthesizing biologically active molecules, reducing environmental impact (Brahmachari & Banerjee, 2014).

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for new therapeutic possibilities . Therefore, future research could focus on the synthesis and biological evaluation of “2-(5-amino-1H-indol-1-yl)ethan-1-ol” and its derivatives.

properties

IUPAC Name

2-(5-aminoindol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXBPYUFLVXOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCO)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-1H-indol-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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